N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-6-7-14(3)18(10-12)21-20(25)19-16(5)24(23-22-19)17-9-8-13(2)15(4)11-17/h6-11H,1-5H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWNSXDSESKGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles various studies and findings related to its biological activity, providing a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. A study evaluating various triazole compounds found that those with specific substitutions on the phenyl rings demonstrated enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC values for these compounds ranged from 1.1 μM to 2.6 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | MCF-7 | 1.4 |
| This compound | HCT-116 | 2.0 |
| This compound | HepG2 | 1.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) showing promising results. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole derivatives suggests that the presence of electron-donating groups on the phenyl rings enhances biological activity. Specifically, methyl substitutions at positions 2 and 5 of the phenyl ring have been correlated with increased potency in both anticancer and antimicrobial assays .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, a derivative similar to this compound was administered alongside standard chemotherapy. Results indicated a significant improvement in patient outcomes compared to those receiving chemotherapy alone.
Case Study 2: Antimicrobial Resistance
A laboratory study assessed the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. The results demonstrated that the compound could inhibit growth at concentrations lower than traditional antibiotics used in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
